3-(Bromomethyl)-3-methylazetidine
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Overview
Description
3-(Bromomethyl)-3-methylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with a bromomethyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylazetidine typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylazetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of 3-methylazetidine.
Scientific Research Applications
3-(Bromomethyl)-3-methylazetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylazetidine in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The azetidine ring provides a strained environment, which can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylazetidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-ethylazetidine: Similar structure but with an ethyl group instead of a methyl group.
3-(Bromomethyl)-2-methylazetidine: Similar structure but with the methyl group at a different position on the azetidine ring.
Uniqueness
3-(Bromomethyl)-3-methylazetidine is unique due to the presence of both a bromomethyl and a methyl group on the azetidine ring
Properties
IUPAC Name |
3-(bromomethyl)-3-methylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUSEGYHJNEIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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